molecular formula C23H23ClN2O3 B2615456 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol CAS No. 2379996-19-5

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol

Cat. No.: B2615456
CAS No.: 2379996-19-5
M. Wt: 410.9
InChI Key: FFVVZOGIANMILR-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol is a complex organic compound that features a carbazole moiety linked to a substituted aniline via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.

    Substitution on the Aniline Ring: The 4-chloro-2,5-dimethoxyaniline can be prepared by selective chlorination and methoxylation of aniline.

    Linking the Two Moieties: The final step involves the formation of the propanol chain, which links the carbazole and aniline derivatives. This can be achieved through nucleophilic substitution reactions, often using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-(4-methoxyanilino)-2-propanol
  • 1-(9H-carbazol-9-yl)-3-(4-chloroanilino)-2-propanol
  • 1-(9H-carbazol-9-yl)-3-(2,5-dimethoxyanilino)-2-propanol

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol is unique due to the specific combination of functional groups and the presence of both chloro and methoxy substituents on the aniline ring. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-chloro-2,5-dimethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-28-22-12-19(23(29-2)11-18(22)24)25-13-15(27)14-26-20-9-5-3-7-16(20)17-8-4-6-10-21(17)26/h3-12,15,25,27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVZOGIANMILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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